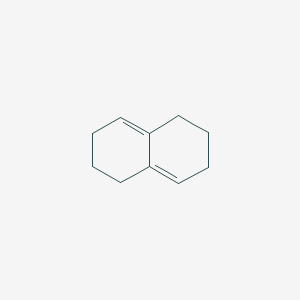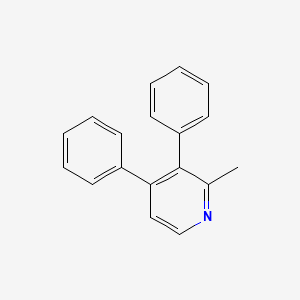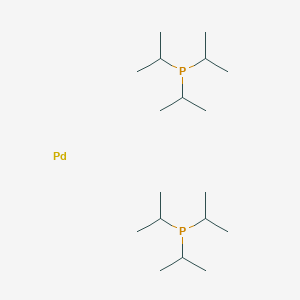
Palladium--tri(propan-2-yl)phosphane (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–tri(propan-2-yl)phosphane (1/2) is a coordination compound where palladium is complexed with tri(propan-2-yl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its applications in catalysis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of palladium–tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+2P(i-Pr)3→Pd(P(i-Pr)3)2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: Palladium–tri(propan-2-yl)phosphane can undergo oxidation reactions, forming palladium(IV) complexes.
Reduction: It can be reduced back to palladium(0) complexes under suitable conditions.
Substitution: The phosphane ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve other phosphines or nitrogen-based ligands.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
科学研究应用
Palladium–tri(propan-2-yl)phosphane is widely used in:
Chemistry: As a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Biology: In the development of bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of fine chemicals and materials science for the development of new materials with unique properties.
作用机制
The compound exerts its effects primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and influence its reactivity and selectivity.
相似化合物的比较
- Palladium–tri(phenyl)phosphane
- Palladium–tri(methyl)phosphane
- Palladium–tri(tert-butyl)phosphane
Comparison: Palladium–tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic processes, making it particularly effective in certain cross-coupling reactions compared to its analogs.
属性
CAS 编号 |
52359-16-7 |
|---|---|
分子式 |
C18H42P2Pd |
分子量 |
426.9 g/mol |
IUPAC 名称 |
palladium;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/2C9H21P.Pd/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3; |
InChI 键 |
NFUIQPSPUZQLSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
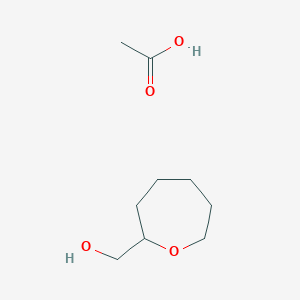
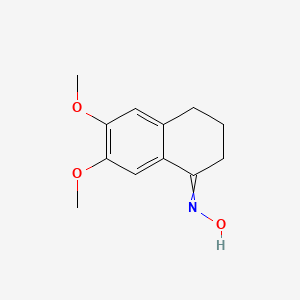
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
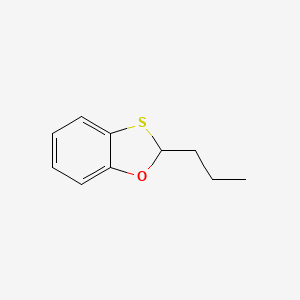
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
